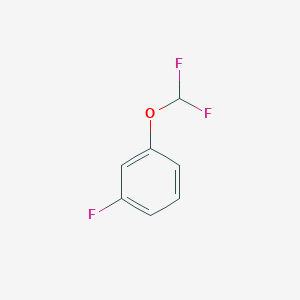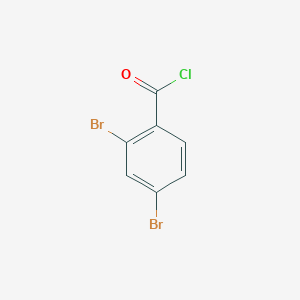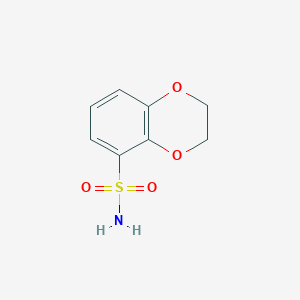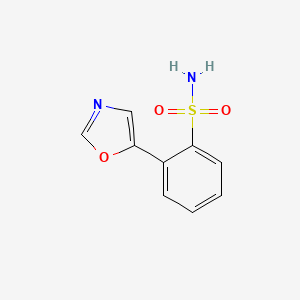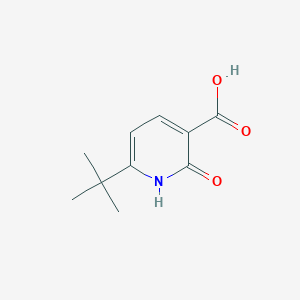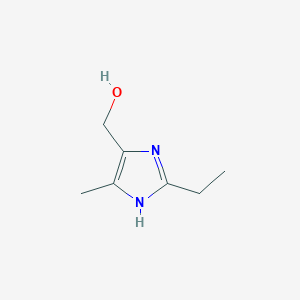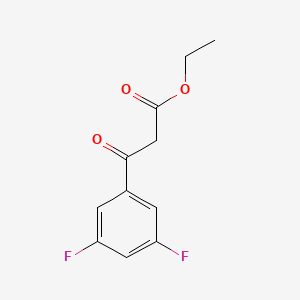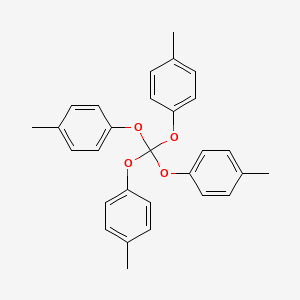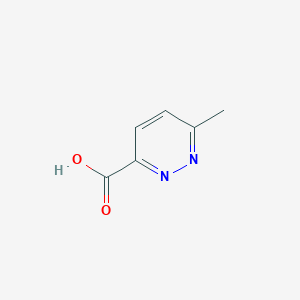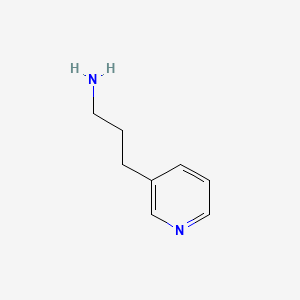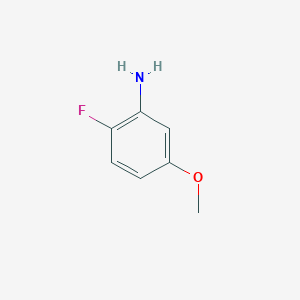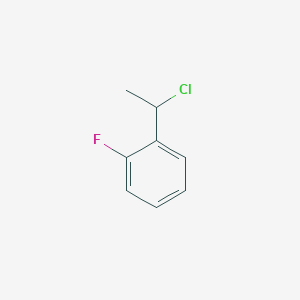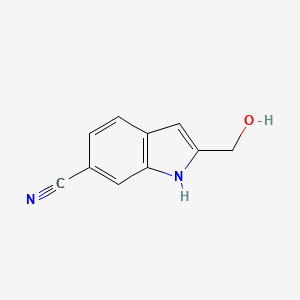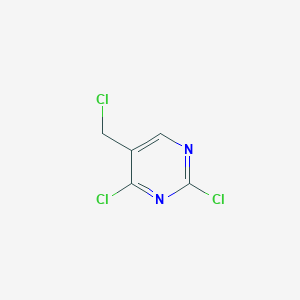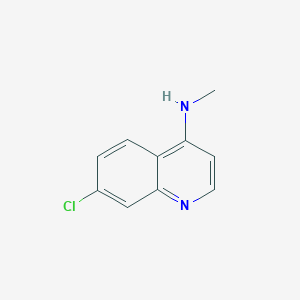
7-chloro-N-methylquinolin-4-amine
概要
説明
7-chloro-N-methylquinolin-4-amine is a chemical compound with the molecular formula C10H9ClN2 . It is also known by other names such as 7-Chloro-N-methyl-4-quinolinamine and 4-(Methylamino)-7-chloroquinoline .
Synthesis Analysis
The synthesis of 7-chloro-N-methylquinolin-4-amine and its derivatives has been achieved through nucleophilic aromatic substitution reactions . The intermediates are treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases . There are several synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 7-chloro-N-methylquinolin-4-amine consists of a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular weight of the compound is 192.64 .Chemical Reactions Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-chloro-N-methylquinolin-4-amine include a molecular weight of 192.64 . The compound is solid in form .科学的研究の応用
Summary of the Application
7-chloro-N-methylquinolin-4-amine derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities .
Methods of Application or Experimental Procedures
The compounds were synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .
Results or Outcomes
The compounds showed moderate antimalarial activity with IC50 < 100 μM, and six of them showed high antimalarial activity with IC50 < 50 M . The most active 7-chloroquinoline derivative was compound 9 . The compounds also showed moderate to good inhibition towards all the tested compounds in antibacterial screening .
2. Anticancer Applications
Summary of the Application
7-chloro-N-methylquinolin-4-amine derivatives have been synthesized and evaluated for their anticancer activities .
Methods of Application or Experimental Procedures
The compounds were synthesized using the same method as described above .
Results or Outcomes
The newly synthesized compounds were screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma) and Hela (Cervical carcinoma) cell lines. Compounds 3 and 9 exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells .
3. Ultrasound Irradiation
Summary of the Application
7-chloroquinoline derivatives have been synthesized using ultrasound irradiation . This method is considered a green chemistry approach, which aims to reduce the environmental impact of chemical processes.
Methods of Application or Experimental Procedures
The synthesis of new 7-chloroquinoline derivatives was achieved using ultrasound irradiation . This process is known as Cu-mediated click chemistry .
Results or Outcomes
The newly synthesized compounds were evaluated for their antimicrobial, antimalarial, and anticancer activities . The compounds showed moderate antimalarial activity with IC50 < 100 μM .
4. Synthesis of Biologically and Pharmaceutically Active Quinoline
Summary of the Application
Quinoline and its analogues, including 7-chloro-N-methylquinolin-4-amine, have been synthesized for biological and pharmaceutical activities .
Methods of Application or Experimental Procedures
Various synthesis protocols have been reported for the construction of quinoline scaffold . These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Results or Outcomes
The synthesized quinolines and derivatives have shown potential biological and pharmaceutical activities .
5. Ultrasound Irradiation
Summary of the Application
7-chloroquinoline derivatives have been synthesized using ultrasound irradiation . This method is considered a green chemistry approach, which aims to reduce the environmental impact of chemical processes.
Methods of Application or Experimental Procedures
The synthesis of new 7-chloroquinoline derivatives was achieved using ultrasound irradiation . This process is known as Cu-mediated click chemistry .
Results or Outcomes
The newly synthesized compounds were evaluated for their antimicrobial, antimalarial, and anticancer activities . The compounds showed moderate antimalarial activity with IC50 < 100 μM .
6. Synthesis of Biologically and Pharmaceutically Active Quinoline
Summary of the Application
Quinoline and its analogues, including 7-chloro-N-methylquinolin-4-amine, have been synthesized for biological and pharmaceutical activities .
Methods of Application or Experimental Procedures
Various synthesis protocols have been reported for the construction of quinoline scaffold . These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Results or Outcomes
The synthesized quinolines and derivatives have shown potential biological and pharmaceutical activities .
Safety And Hazards
将来の方向性
The future directions for 7-chloro-N-methylquinolin-4-amine and its derivatives could involve further exploration of their biological and pharmaceutical activities . The development of new drugs to treat malaria and non-malarial infectious diseases could potentially utilize the amino-quinoline moiety . Additionally, the synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum is an area of ongoing research .
特性
IUPAC Name |
7-chloro-N-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-4-5-13-10-6-7(11)2-3-8(9)10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTWMUXPAIGYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470709 | |
| Record name | 7-chloro-N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-methylquinolin-4-amine | |
CAS RN |
21875-67-2 | |
| Record name | 7-chloro-N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



